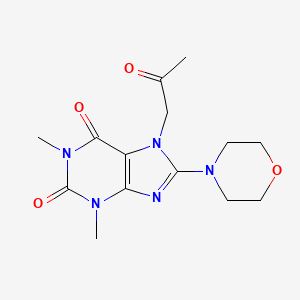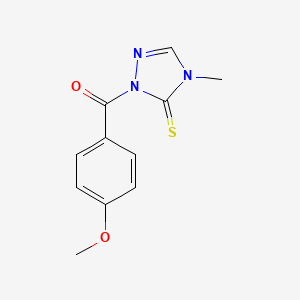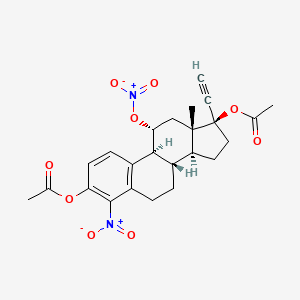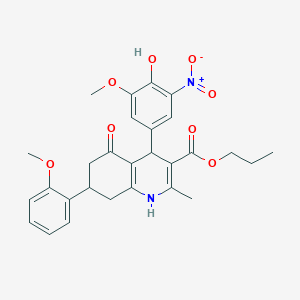![molecular formula C23H26BrNO4 B14947558 1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14947558.png)
1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is to start with a suitable tetrahydroisoquinoline precursor, followed by the introduction of the bromine, methoxy, and propyloxy groups through electrophilic aromatic substitution reactions. The diethoxy groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- 1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Uniqueness: The presence of the specific combination of functional groups in 1-[3-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C23H26BrNO4 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C23H26BrNO4/c1-5-10-29-23-18(24)11-16(13-21(23)26-4)22-17-14-20(28-7-3)19(27-6-2)12-15(17)8-9-25-22/h1,11-14,22,25H,6-10H2,2-4H3 |
Clave InChI |
QGWLRKFYBIJAGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)Br)OCC#C)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
![ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947521.png)

![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)

![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)


